molecular formula C16H20N4O3S B4632429 N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE

Cat. No.: B4632429
M. Wt: 348.4 g/mol
InChI Key: IZOIIDKFRPMFTJ-UHFFFAOYSA-N
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Description

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-amino-5-butanamido-1,3,4-thiadiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its butanamido and methoxybenzamide moieties contribute to its enhanced stability and bioactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-[2-[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-5-13(21)18-16-20-19-14(24-16)8-9-17-15(22)11-6-4-7-12(10-11)23-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,17,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOIIDKFRPMFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE
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N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE

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